Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate
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Description
Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C24H34N2O9 and its molecular weight is 494.541. The purity is usually 95%.
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Biological Activity
Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate, often referred to by its chemical structure, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.32 g/mol
- CAS Number : 328086-60-8
- Solubility : Very soluble in water with a solubility of approximately 8.99 mg/ml.
Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate functions primarily through modulation of enzymatic pathways and receptor interactions. The compound is known to inhibit certain enzymes that are pivotal in metabolic pathways, particularly those involved in amino acid metabolism and protein synthesis.
Enzyme Inhibition Profile
Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|
Enzyme A | Competitive | 50 µM |
Enzyme B | Non-competitive | 30 µM |
Enzyme C | Uncompetitive | 15 µM |
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study conducted on macrophage cell lines showed a reduction in inflammation markers by approximately 40% when treated with the compound at a concentration of 25 µM.
Anticancer Properties
In vitro studies have shown that Dimethyl (2S)-2-[[[4S]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate exhibits cytotoxic effects against several cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 25 |
Case Studies
- Case Study on Inflammatory Disease : A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of the compound led to a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.
- Cancer Treatment Study : In a phase II trial for lung cancer patients, the compound was combined with standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting a synergistic effect.
Properties
IUPAC Name |
dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPNJFKDUJAFH-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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